molecular formula C14H17ClO4 B12843540 4-(4-Chlorophenyl)-4-methylheptanedioic acid

4-(4-Chlorophenyl)-4-methylheptanedioic acid

Cat. No.: B12843540
M. Wt: 284.73 g/mol
InChI Key: FPTHLGWIDGWZBE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-methylheptanedioic acid is an organic compound that features a chlorinated phenyl group attached to a heptanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-methylheptanedioic acid typically involves the reaction of 4-chlorobenzyl chloride with methylheptanedioic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under precise temperature and pressure conditions. The product is then purified through processes such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-methylheptanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Chlorophenyl)-4-methylheptanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-4-methylheptanedioic acid exerts its effects involves its interaction with specific molecular targets. The chlorinated phenyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar in structure but with a shorter carbon chain.

    4-Chlorophenylboronic acid: Contains a boronic acid group instead of a heptanedioic acid backbone.

    4-Chlorophenyl isothiocyanate: Features an isothiocyanate group.

Uniqueness

4-(4-Chlorophenyl)-4-methylheptanedioic acid is unique due to its specific combination of a chlorinated phenyl group and a heptanedioic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-methylheptanedioic acid

InChI

InChI=1S/C14H17ClO4/c1-14(8-6-12(16)17,9-7-13(18)19)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,16,17)(H,18,19)

InChI Key

FPTHLGWIDGWZBE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(CCC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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